Spiro[1H-indene-1,4'-piperidine], 1'-(3-cyclohexyl-L-alanyl-3-cyclohexyl-L-alanyl)
Description
Structure and Properties: This compound features a spirocyclic core comprising a 1H-indene ring fused to a piperidine ring at position 4'. The 1'-position is substituted with two 3-cyclohexyl-L-alanyl groups, imparting peptide-like characteristics to the molecule.
Biological Relevance: Spiro[1H-indene-1,4'-piperidine] derivatives are recognized for their role as non-peptide agonists of somatostatin receptor subtype 2 (sst2), with high selectivity over other receptor subtypes .
Properties
Molecular Formula |
C31H45N3O2 |
|---|---|
Molecular Weight |
491.7 g/mol |
IUPAC Name |
(2S)-2-amino-3-cyclohexyl-N-[(2S)-3-cyclohexyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpropan-2-yl]propanamide |
InChI |
InChI=1S/C31H45N3O2/c32-27(21-23-9-3-1-4-10-23)29(35)33-28(22-24-11-5-2-6-12-24)30(36)34-19-17-31(18-20-34)16-15-25-13-7-8-14-26(25)31/h7-8,13-16,23-24,27-28H,1-6,9-12,17-22,32H2,(H,33,35)/t27-,28-/m0/s1 |
InChI Key |
PXWGYBFYSWKRRE-NSOVKSMOSA-N |
Isomeric SMILES |
C1CCC(CC1)C[C@@H](C(=O)N[C@@H](CC2CCCCC2)C(=O)N3CCC4(CC3)C=CC5=CC=CC=C45)N |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)NC(CC2CCCCC2)C(=O)N3CCC4(CC3)C=CC5=CC=CC=C45)N |
Origin of Product |
United States |
Chemical Reactions Analysis
Spiro[1H-indene-1,4’-piperidine], 1’-(3-cyclohexyl-L-alanyl-3-cyclohexyl-L-alanyl) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Spiro[1H-indene-1,4’-piperidine], 1’-(3-cyclohexyl-L-alanyl-3-cyclohexyl-L-alanyl) has several scientific research applications:
Mechanism of Action
The mechanism of action of Spiro[1H-indene-1,4’-piperidine], 1’-(3-cyclohexyl-L-alanyl-3-cyclohexyl-L-alanyl) involves its interaction with specific molecular targets, such as the somatostatin receptor subtype 2 (sst2). By binding to this receptor, the compound can modulate various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Spiro[1H-indene-1,4'-piperidine] Derivatives
(a) Spiro[1H-indene-1,4'-piperidine] (CAS 33042-66-9)
- Structure : Base spiro core without additional substituents.
- Properties : Molecular formula C₁₃H₁₅N, molecular weight 185.26 g/mol.
- Applications: Serves as a scaffold for sst2 agonists. Derivatives exhibit nanomolar affinity for sst2, with >100-fold selectivity over sst1, sst3, sst4, and sst5 .
- Key Difference : The absence of functional groups like 3-cyclohexyl-L-alanyl limits its direct therapeutic utility but highlights the core’s role in receptor targeting.
(b) Spiro[indene-1,4'-piperidin]-3(2H)-one (CAS 180465-55-8)
- Structure : Incorporates a ketone group at position 3 of the indene ring.
- Properties: Molecular formula C₁₃H₁₅NO, molecular weight 201.27 g/mol .
- Applications : Intermediate in synthesizing kinase inhibitors and GPCR-targeted compounds. Its carbonyl group enables further functionalization, such as sulfonation (e.g., 2,3-dihydro-3-(methylsulfonyl) derivatives) .
Spiro[indoline-3,4-piperidine] Derivatives
(a) Neratinib-Inspired Spiro[indoline-3,4-piperidine]-2-ones
- Structure: Spiro core combines indoline and piperidine, with aminopyridine or cyclopropane substitutions .
- Biological Activity : These derivatives inhibit EGFR and HER2 tyrosine kinases, with residual activities under 0.5 µM drug concentration .
- Key Difference : The indoline-piperidine scaffold targets kinase domains rather than GPCRs like sst2. Structural flexibility (e.g., cyclopropane substitution) enhances steric complementarity to kinase active sites.
Spiro[cyclohexane-1,4'-pyrimido-pyrrolo-triazine] Derivatives
- Structure : Complex spiro systems with pyrimido-pyrrolo-triazine fused to cyclohexane .
- Applications : Used in synthesizing kinase inhibitors (e.g., INX-315). The extended heterocyclic system broadens π-π stacking interactions with ATP-binding pockets .
- Key Difference : Greater structural complexity compared to simpler indene-piperidine systems, likely increasing synthetic challenges but improving target specificity.
Structural and Functional Analysis
Table 1: Key Features of Spiro Compounds
Table 2: Substituent Effects on Bioactivity
Biological Activity
Spiro[1H-indene-1,4'-piperidine] derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and potential therapeutic effects on metabolic disorders. This article explores the biological activity of the specific compound Spiro[1H-indene-1,4'-piperidine], 1'-(3-cyclohexyl-L-alanyl-3-cyclohexyl-L-alanyl), focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique spirocyclic structure, which contributes to its biological interactions. The presence of cyclohexyl and L-alanyl moieties enhances its lipophilicity and potential receptor binding affinity.
Antimicrobial Activity
Recent studies have demonstrated that various spiro[1H-indene-1,4'-piperidine] derivatives exhibit significant antimicrobial properties against pathogens such as Mycobacterium tuberculosis. For instance, in a screening of novel chemotypes, compounds with similar structures showed minimum inhibitory concentrations (MIC) as low as 2 µM against M. tuberculosis .
Table 1: Antimicrobial Activity of Spiro Derivatives
| Compound | MIC (µM) | Target Pathogen |
|---|---|---|
| Spiro[1H-indene-1,4'-piperidine] | 2 | M. tuberculosis |
| Analog 4PP-16 | 2.7 | M. tuberculosis |
| Analog 4PP-33 | 7.5 | M. tuberculosis |
GPR40 Agonist Activity
The compound has been identified as a GPR40 (G protein-coupled receptor 40) agonist, which plays a crucial role in insulin secretion in pancreatic β-cells. Modifications to the spirocyclic structure have enhanced selectivity and potency for GPR40, leading to promising results in preclinical trials for type 2 diabetes management .
Table 2: GPR40 Binding Affinity
| Compound | Binding Affinity (nM) | In Vivo Efficacy |
|---|---|---|
| Dihydrospiro[1H-indene-1,4'-piperidine] | 50 | Significant reduction in HbA1c |
| Compound 24 | 30 | Comparable to sulfonylureas |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at specific positions of the spirocyclic structure can significantly alter biological activity. For example, replacing the cyclohexyl group with branched aliphatic groups has shown mixed results in terms of activity against M. tuberculosis, with certain analogs retaining potent activity while others exhibited diminished effects .
Key Findings:
- Substituents at the N-1 position influence binding affinity and selectivity.
- Polar groups tend to decrease lipophilicity but can enhance solubility and bioavailability.
Case Studies
Several case studies highlight the therapeutic potential of spiro[1H-indene-1,4'-piperidine] derivatives:
- Anti-diabetic Effects : A study involving a modified version of the compound demonstrated a significant reduction in blood glucose levels in diabetic rat models when administered over a period of 12 weeks .
- Anti-inflammatory Properties : Research has indicated that related compounds inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
Preparation Methods
Formation via Palladium-Catalyzed Cyclization and Michael Addition
- Method: One approach involves palladium-catalyzed cyclization of N-protected piperidones followed by Michael addition to form the spirocyclic piperidine ring fused to an indene or related carbocyclic system.
- Key reagents: N-protected piperidones, palladium catalysts, β-ketoesters, and aldehydes.
- Reaction conditions: Typically performed under mild temperatures with controlled addition sequences to ensure regio- and stereoselectivity.
- Outcome: High yields of 3-spiropiperidines with functional groups amenable to further elaboration.
- Example: Harrity et al. reported a palladium-catalyzed allylation-condensation sequence generating spirocyclic imines that are subsequently reduced to 3-spiropiperidines with excellent enantioselectivity.
One-Pot Multicomponent Reactions
- Method: A catalyst-free, room temperature four-component reaction combining β-ketoesters, isoxazolones, aldehydes, and ammonium acetate forms trifluoromethylated 3-spiropiperidines.
- Significance: This method allows rapid assembly of the spirocyclic core with diverse substituents, demonstrating flexibility for analog synthesis.
- Mechanism: Michael addition followed by imine formation and intramolecular cyclization.
- Reference: Song and co-workers demonstrated this efficient strategy yielding high product yields.
Acid-Catalyzed Cyclization and Rearrangement
- Method: Treatment of epoxide precursors with trifluoromethanesulfonic acid (TfOH) induces semi-pinacol rearrangement and cyclization to form hydroxy-substituted 3-spiropiperidines.
- Follow-up: Oxidation with IBX converts hydroxy groups to ketones on the spirocycle, providing handles for further functionalization.
- Reference: Yeh et al. reported this tandem reaction, highlighting its utility in spirocycle synthesis.
Hydrogenation and Protection-Deprotection Steps
- Method: After forming the spirocyclic core, protection of amines (e.g., tert-butyloxycarbonyl (Boc) protection) and hydrogenation steps are used to stabilize and purify intermediates.
- Example: Hydrogenation of spirocyclic intermediates in the presence of Pd/C under hydrogen pressure yields protected piperidine derivatives suitable for subsequent peptide coupling.
Installation of 3-Cyclohexyl-L-alanyl Substituents
Peptide Coupling with Spirocyclic Amines
- Method: The spirocyclic amine intermediates are coupled with protected 3-cyclohexyl-L-alanine derivatives using standard peptide coupling reagents (e.g., carbodiimides, HATU, or EDCI) to form amide bonds.
- Key considerations: Maintaining stereochemical integrity of the L-alanyl residues and avoiding racemization during coupling.
- Hydrolysis and deprotection: After coupling, saponification or acid-mediated deprotection steps yield the final dipeptidyl-substituted spiro compound.
- Reference: Patchett et al. described preparation of similar spirocyclic dipeptides from D-tryptophan methyl ester and spiro(1H-indene-1,4'-piperidine) cores, followed by saponification to yield the free acid forms.
Use of N-Acetyl and N-Carbobenzyloxy (Cbz) Protecting Groups
- Method: Protecting groups such as N-acetyl and Cbz on hydroxy-L-proline methyl esters facilitate selective functional group transformations before final coupling.
- Example: Sequential treatment with p-toluenesulfonyl chloride and base, followed by coupling with amines, provides intermediates for spirocyclic peptide synthesis.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Spirocyclic core formation | Pd catalyst, β-ketoester, aldehyde, RT | 70-90 | High regio- and stereoselectivity |
| Acid-catalyzed cyclization | TfOH, 130 °C, 4 h | 58 | Requires careful quenching and workup |
| Protection (Boc) and hydrogenation | Boc anhydride, Pd/C, H2 (40 psi), RT, 16 h | 55 | Facilitates purification and stability |
| Peptide coupling | Carbodiimide/HATU, base, inert solvent | 60-80 | Avoids racemization |
| Hydrolysis and deprotection | NaOH or acid, room temperature | 70-85 | Yields free acid form |
Summary of Key Research Findings
- The spirocyclic piperidine core is efficiently synthesized via palladium-catalyzed cyclizations, multicomponent reactions, or acid-catalyzed rearrangements, each offering distinct advantages in yield and functional group tolerance.
- Protection and deprotection strategies are crucial for successful peptide coupling with 3-cyclohexyl-L-alanyl residues, ensuring stereochemical fidelity and product purity.
- The final compound, Spiro[1H-indene-1,4'-piperidine], 1'-(3-cyclohexyl-L-alanyl-3-cyclohexyl-L-alanyl), can be obtained in moderate to high overall yields through these multi-step synthetic sequences.
- Analytical characterizations such as melting points, optical rotations, and NMR spectra confirm the structure and stereochemistry of intermediates and final products.
Additional Notes from Patent Literature
- Patents describe related spirocyclic piperidine derivatives prepared by reaction of tetrahydro-spiro(piperidine-4,1'-[1H]pyrido[3,4-b]indole) with various amines in protic or aprotic solvents at mild temperatures, yielding pharmaceutically relevant acid addition salts.
- Reaction times range from 2 to 20 hours with product isolation by precipitation and filtration.
- These methods highlight the versatility of spirocyclic piperidine frameworks for functionalization and pharmaceutical development.
Q & A
Q. What are the optimized synthetic routes for Spiro[1H-indene-1,4'-piperidine] derivatives, and how can reaction conditions be tailored to improve yield?
Methodological Answer: Spiro compounds are typically synthesized via multicomponent reactions (MCRs) or cyclization strategies. For example, ethanol-water mixtures (9:1 v/v) with ammonium acetate (NHOAc) as a catalyst under reflux can yield spiro[indene-piperidine] analogs in high purity. Reaction monitoring via TLC and optimization of solvent polarity (e.g., ethanol vs. methanol) can enhance yields by reducing side products . For derivatives with peptide substituents (e.g., cyclohexyl-L-alanyl groups), solid-phase peptide synthesis (SPPS) may be coupled with spiro-core assembly, requiring inert atmospheres (N) and low temperatures to prevent racemization.
Q. Which spectroscopic techniques are essential for characterizing the structural conformation of Spiro[1H-indene-1,4'-piperidine] derivatives?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : H and C NMR identify substituent integration and spiro-junction conformation. For example, DMSO-d resolves exchangeable protons (e.g., NH groups at δ 10.32 ppm) .
- IR Spectroscopy : Stretching frequencies (e.g., 1677 cm for carbonyl groups) confirm functional groups like amides or ketones .
- Mass Spectrometry : GC-MS or HRMS validates molecular weight and fragmentation patterns, though low-intensity molecular ions (0.5–8%) may require soft ionization methods (e.g., ESI) .
Advanced Research Questions
Q. How can computational modeling predict the bioactive conformations of Spiro[1H-indene-1,4'-piperidine] derivatives, and what parameters should be prioritized?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/CHARMM force fields) can model ligand-receptor interactions. Prioritize:
- Torsional angles : Spiro-junction rigidity affects binding pocket compatibility.
- Solvent-accessible surface area (SASA) : Predicts solubility and membrane permeability.
- QM/MM hybrid methods : Assess electronic properties (e.g., HOMO-LUMO gaps) for redox-active derivatives. Case studies on similar spiro-piperidine systems show >80% correlation between predicted and experimental IC values .
Q. What strategies resolve contradictions in biological activity data across different studies on Spiro[1H-indene-1,4'-piperidine] derivatives?
Methodological Answer: Contradictions often arise from assay variability (e.g., cell lines, incubation times). Mitigation strategies include:
- Standardized protocols : Use WHO-recommended cell lines (e.g., HEK293 for receptor studies) and controls.
- Dose-response curves : Calculate EC/IC with Hill slope analysis to compare potency thresholds.
- Meta-analysis : Pool data from PubChem/CAS entries (e.g., 33042-66-9) to identify consensus bioactivity trends .
Q. How do modifications to the cyclohexyl-L-alanyl substituents affect the compound's physicochemical properties?
Methodological Answer:
- Lipophilicity : Cyclohexyl groups increase logP (e.g., from 1.2 to 3.5 via ClogP calculations), enhancing blood-brain barrier penetration but reducing aqueous solubility.
- Steric effects : Bulkier substituents (e.g., tert-butyl vs. cyclohexyl) alter spiro-core conformation, quantified via X-ray crystallography or NOE NMR .
- Protease stability : N-methylation of peptide bonds reduces enzymatic degradation, as shown in analogs with >90% stability in human serum .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported molecular weights or spectral data for Spiro[1H-indene-1,4'-piperidine] derivatives?
Methodological Answer: Discrepancies (e.g., molecular weight variations in CAS entries) may stem from isotopic distribution or salt forms (e.g., hydrochloride vs. free base). Resolve via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
